molecular formula C16H14ClF3N2O3S B11054947 N-(1-{[(4-chlorophenyl)sulfonyl]amino}-2,2,2-trifluoroethyl)-2-methylbenzamide

N-(1-{[(4-chlorophenyl)sulfonyl]amino}-2,2,2-trifluoroethyl)-2-methylbenzamide

Cat. No.: B11054947
M. Wt: 406.8 g/mol
InChI Key: MUJKYIZCVHUAIO-UHFFFAOYSA-N
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Description

N~1~-(1-{[(4-CHLOROPHENYL)SULFONYL]AMINO}-2,2,2-TRIFLUOROETHYL)-2-METHYLBENZAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a trifluoroethyl group, a chlorophenylsulfonyl group, and a methylbenzamide moiety, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-{[(4-CHLOROPHENYL)SULFONYL]AMINO}-2,2,2-TRIFLUOROETHYL)-2-METHYLBENZAMIDE typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with 2,2,2-trifluoroethylamine to form the sulfonamide intermediate. This intermediate is then coupled with 2-methylbenzoic acid under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N~1~-(1-{[(4-CHLOROPHENYL)SULFONYL]AMINO}-2,2,2-TRIFLUOROETHYL)-2-METHYLBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives .

Scientific Research Applications

N~1~-(1-{[(4-CHLOROPHENYL)SULFONYL]AMINO}-2,2,2-TRIFLUOROETHYL)-2-METHYLBENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(1-{[(4-CHLOROPHENYL)SULFONYL]AMINO}-2,2,2-TRIFLUOROETHYL)-2-METHYLBENZAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(1-{[(4-CHLOROPHENYL)SULFONYL]AMINO}-2,2,2-TRIFLUOROETHYL)-2-METHYLBENZAMIDE
  • 5-(4-CHLOROPHENYL)-1,3,4-THIADIAZOLE SULFONAMIDES
  • N-(4-NITROPHENYLSULFONYL)BENZAMIDE

Uniqueness

N~1~-(1-{[(4-CHLOROPHENYL)SULFONYL]AMINO}-2,2,2-TRIFLUOROETHYL)-2-METHYLBENZAMIDE is unique due to its trifluoroethyl group, which imparts distinct chemical properties and potential biological activities. This sets it apart from other similar compounds that may lack this specific functional group .

Properties

Molecular Formula

C16H14ClF3N2O3S

Molecular Weight

406.8 g/mol

IUPAC Name

N-[1-[(4-chlorophenyl)sulfonylamino]-2,2,2-trifluoroethyl]-2-methylbenzamide

InChI

InChI=1S/C16H14ClF3N2O3S/c1-10-4-2-3-5-13(10)14(23)21-15(16(18,19)20)22-26(24,25)12-8-6-11(17)7-9-12/h2-9,15,22H,1H3,(H,21,23)

InChI Key

MUJKYIZCVHUAIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C(F)(F)F)NS(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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